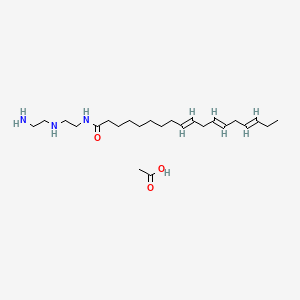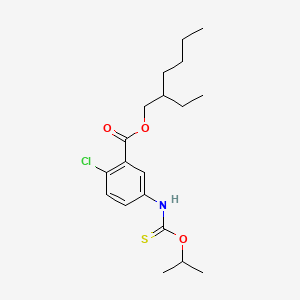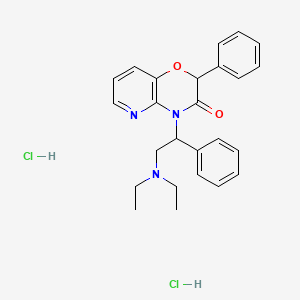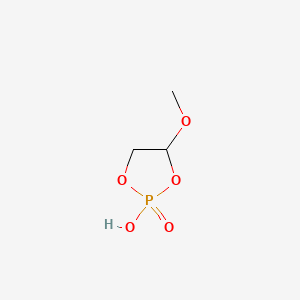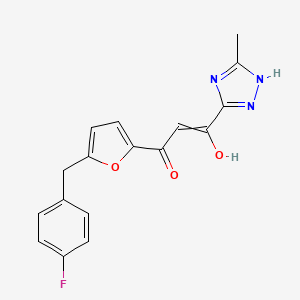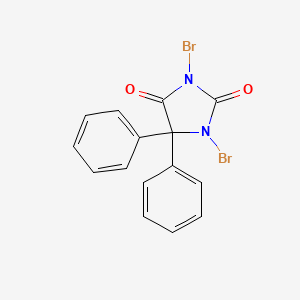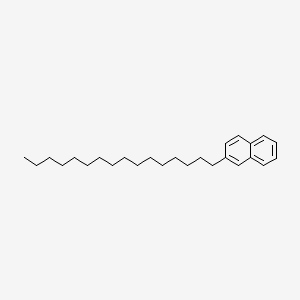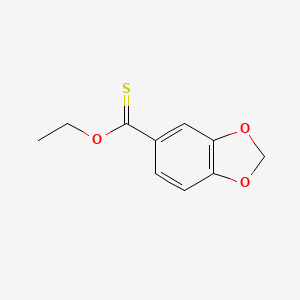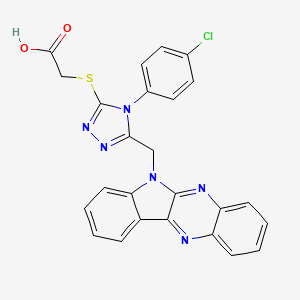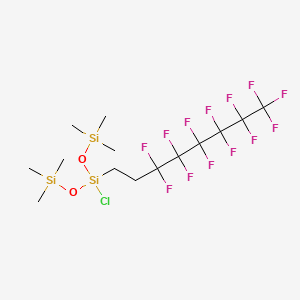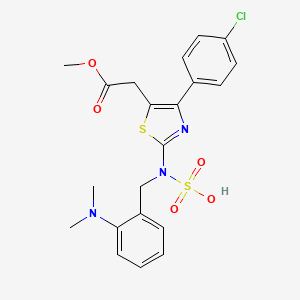![molecular formula C4H11NO2 B15181650 1-[(Hydroxymethyl)amino]propan-2-OL CAS No. 76733-35-2](/img/structure/B15181650.png)
1-[(Hydroxymethyl)amino]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Hydroxymethyl)amino]propan-2-OL can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-1-propanol with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output . The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Hydroxymethyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-[(Hydroxymethyl)amino]propan-2-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Hydroxymethyl)amino]propan-2-OL involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . The hydroxyl and amino groups in its structure allow it to participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: Similar in structure but differs in the position of the hydroxyl group.
2-Amino-2-methylpropan-1-ol: Another related compound with a different substitution pattern.
Uniqueness
1-[(Hydroxymethyl)amino]propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability .
Propriétés
Numéro CAS |
76733-35-2 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
1-(hydroxymethylamino)propan-2-ol |
InChI |
InChI=1S/C4H11NO2/c1-4(7)2-5-3-6/h4-7H,2-3H2,1H3 |
Clé InChI |
QUFZJIHSEXWUQN-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


